

CP-LC-0867 for In Vivo Protein Expression: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-LC-0867 is a novel, ionizable cationic amino lipid that has demonstrated significant promise for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2][3][4] This technical guide provides an in-depth overview of **CP-LC-0867**, consolidating available data on its application in lipid nanoparticle (LNP) formulations for efficient protein expression. The document details its chemical properties, experimental protocols for LNP formulation and in vivo studies, and quantitative data from preclinical evaluations. Furthermore, it visualizes the underlying mechanisms of LNP-mediated RNA delivery and the experimental workflows employed in its characterization.

Introduction to CP-LC-0867

CP-LC-0867 is an ionizable cationic amino lipid derived from the natural amino acid homocysteine.[5] Its chemical structure is designed to facilitate the encapsulation of negatively charged RNA molecules and their subsequent delivery into cells. At an acidic pH, characteristic of the LNP formulation process, the amino groups of CP-LC-0867 become protonated, enabling electrostatic interactions with the phosphate backbone of RNA. Upon entering the physiological environment with a neutral pH, the lipid becomes largely neutral, which is thought to reduce toxicity and nonspecific interactions in the bloodstream. Within the acidic environment of the endosome following cellular uptake, the lipid regains its positive charge, a



critical step for endosomal escape and the release of the RNA cargo into the cytoplasm for protein translation.

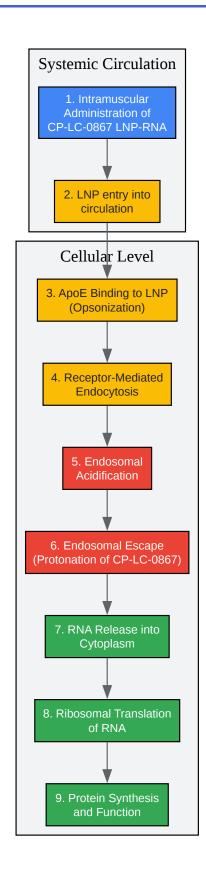
Table 1: Chemical and Physical Properties of CP-LC-0867

Property	Value	Reference
Formal Name	3-[[4-[[2- (dimethylamino)ethyl]amino]-3- [(2-octyl-1- oxododecyl)amino]-4- oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester	[1][3]
CAS Number	3040858-96-3	[1][3]
Molecular Formula	C39H77N3O4S	[1][3]
Formula Weight	684.1 g/mol	[1][3]
Purity	≥98%	[1][3]
Formulation	A 10 mg/ml solution in ethanol	[1][3]

Mechanism of In Vivo Protein Expression

The in vivo expression of proteins using **CP-LC-0867** formulated LNPs involves a multi-step process, beginning with administration and culminating in protein synthesis within the target cells.





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Caption: Workflow of **CP-LC-0867** LNP-mediated in vivo protein expression.



In Vivo Efficacy: Preclinical Data Sustained Protein Expression with Circular RNA (circRNA)

A key advantage of **CP-LC-0867** is its ability to facilitate sustained in vivo protein expression, particularly when used to deliver circRNA. In a study utilizing a luciferase reporter circRNA, LNPs formulated with **CP-LC-0867** demonstrated significantly higher and more prolonged protein expression compared to the benchmark ionizable lipid, SM-102.[6][7][8] Luciferase activity was observed for at least 14 days post-intramuscular administration in mice.[1][3][6][7]

Table 2: In Vivo Luciferase Expression in Mice (circRNA-Luc)

lonizable Lipid	Peak Expression (Day)	Sustained Expression	Relative Protein Expression vs. SM-102 (Day 6)	Reference
CP-LC-0867	~3	High (up to 14 days)	92-fold increase	[6]
SM-102	~1-3	Moderate	Baseline	[6][7]
CP-LC-0729	~1-3	Similar to SM- 102	Not reported	[6][7][8]

Immunogenicity of mRNA Vaccines

CP-LC-0867 has also been evaluated as a component of LNP-based mRNA vaccines against SARS-CoV-2. These studies in mice have shown that vaccines formulated with **CP-LC-0867** can elicit robust humoral and cellular immune responses.

Table 3: Immunogenicity of a SARS-CoV-2 mRNA Vaccine in Mice

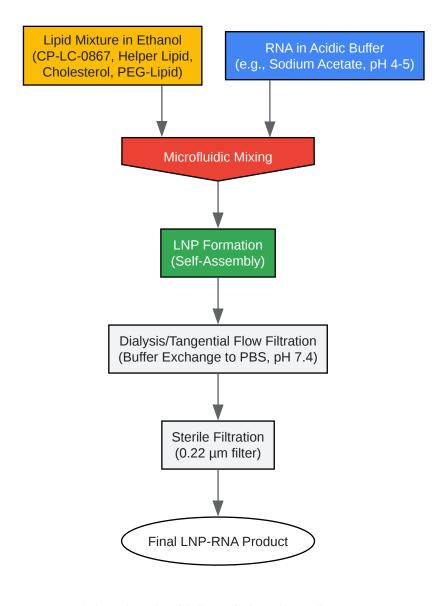


Ionizable Lipid in LNP	Outcome Measure	Result	Time Point	Reference
CP-LC-0867	Serum IgG Titers	Increased	6 weeks	[1][3]
CP-LC-0867	Splenocyte IFN-y Levels	Increased	6 weeks	[1][3]
CP-LC-0431	Splenocyte IFN-y Levels	Lower than CP- LC-0867	6 weeks	[1][3]
CP-LC-0474	Splenocyte IFN-y Levels	Lower than CP- LC-0867	6 weeks	[1][3]

Experimental Protocols LNP Formulation

A common method for preparing LNPs involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA.





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Caption: General workflow for the formulation of RNA-loaded LNPs.

Detailed Protocol:

- Preparation of Lipid Stock Solution: Dissolve CP-LC-0867, a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid in 100% ethanol at a specific molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
- Preparation of RNA Solution: Dilute the mRNA or circRNA in an acidic buffer, such as 25-50 mM sodium acetate or citrate (pH 4.0-5.0).



- Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution and the RNA-aqueous solution at a defined flow rate ratio (typically 1:3 organic to aqueous phase).
- Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. Tangential flow filtration (TFF) is a scalable alternative for this step.
- Sterilization and Storage: The final LNP formulation is sterile-filtered through a 0.22 μm filter and stored at appropriate conditions (e.g., 4°C for short-term or -80°C for long-term).

In Vivo Luciferase Expression Assay

Animal Model: BALB/c or C57BL/6 mice are commonly used.

Protocol:

- Administer the LNP-encapsulated luciferase-encoding RNA (e.g., $5~\mu g$) to mice via intramuscular injection.
- At designated time points (e.g., 6, 24, 48, 72 hours, and up to 14 days), anesthetize the mice.
- Inject the substrate D-luciferin intraperitoneally (e.g., 150 mg/kg body weight).
- After a consistent interval (e.g., 10 minutes) to allow for substrate distribution, perform bioluminescence imaging using an in vivo imaging system (IVIS).
- Quantify the bioluminescent signal in the region of interest (e.g., the injection site or whole body) and express it as total flux (photons/second) or radiance (photons/second/cm²/steradian).

Murine IgG ELISA for Vaccine Studies

Protocol:

 Coat 96-well ELISA plates with the target antigen (e.g., SARS-CoV-2 spike protein) overnight at 4°C.



- Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Serially dilute the serum samples collected from immunized mice and add them to the wells. Incubate for 2 hours at room temperature.
- Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG detection antibody. Incubate for 1 hour at room temperature.
- Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically
 determined as the reciprocal of the highest dilution that gives a signal above a defined cutoff.

IFN-y ELISpot Assay

Protocol:

- Coat a 96-well PVDF plate with an anti-mouse IFN-y capture antibody overnight at 4°C.
- Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 30 minutes.
- Prepare splenocytes from immunized mice.
- Add the splenocytes to the wells in the presence or absence of the specific antigen (e.g., a
 peptide pool from the vaccine antigen). Include positive (e.g., Concanavalin A) and negative
 controls.
- Incubate the plate for 15-20 hours at 37°C in a CO₂ incubator.
- Wash the plate and add a biotinylated anti-mouse IFN-y detection antibody. Incubate for 1.5-2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.



- Wash the plate and add a substrate solution to develop the spots.
- Stop the development by washing with water. Once dry, count the spots using an ELISpot reader. Results are typically expressed as spot-forming units (SFU) per million cells.

Conclusion

CP-LC-0867 is a promising ionizable lipid for the in vivo delivery of RNA therapeutics and vaccines. Its ability to be formulated into LNPs that mediate high and sustained protein expression, coupled with its capacity to induce robust immune responses, positions it as a valuable tool for researchers and drug developers. The detailed protocols and compiled data in this guide are intended to facilitate the effective utilization and further investigation of **CP-LC-0867** in a variety of preclinical applications. Further studies are warranted to fully elucidate its structure-activity relationship and to optimize LNP formulations for specific therapeutic goals.

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